![molecular formula C22H22N4O3 B2547860 2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide CAS No. 1207032-46-9](/img/structure/B2547860.png)

2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

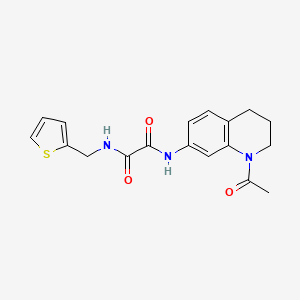

The compound 2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide is a synthetic molecule that appears to be designed for biological activity, given the presence of an indole and pyrimidine moiety, which are common in pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities, such as antiallergic, antimicrobial, antitumor, and antihyperglycemic effects .

Synthesis Analysis

The synthesis of related indole and pyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent amidification . Another example is the synthesis of a tubulin inhibitor, which follows a route from unsubstituted indole to the final acetamide product . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using sophisticated NMR experiments and X-ray crystallography . These techniques allow for the determination of the precise arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of indole and pyrimidine derivatives can be influenced by the substituents on the indole ring and the length of the alkanoic chain . For example, the introduction of a fluorobenzyl group on the indole moiety significantly increased antiallergic potency . Similarly, the introduction of arylimino groups on indolin-1-yl acetamides has been shown to confer antimicrobial activity .

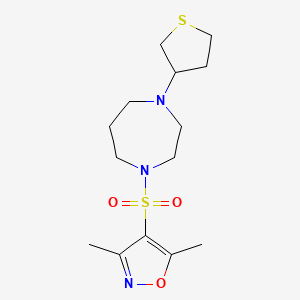

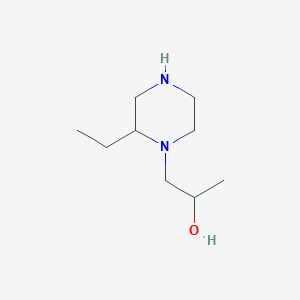

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are typically characterized by IR, NMR, and mass spectrometry . These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.

Relevant Case Studies

Several of the papers discuss the biological activities of compounds similar to the one . For example, certain N-(pyridin-4-yl)-(indol-3-yl)acetamides have shown potent antiallergic activity, with one compound being significantly more potent than a known antihistamine . Another study found that some 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited promising antibacterial and antifungal activities . Additionally, indole-3-acetamides have been identified as potential antihyperglycemic and antioxidant agents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The exploration of derivatives related to 2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide in scientific research primarily focuses on their synthesis, structural analysis, and potential applications in various fields. These compounds are part of a broader class of chemicals that exhibit interesting biological and chemical properties due to their complex structures.

A notable direction in this research is the synthesis and study of indole and pyrimidine derivatives due to their potential as pharmacological agents. For example, studies have shown the synthesis of novel N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potent antiallergic agents, highlighting the methodological advancements in creating compounds with significant antiallergic potency (Cecilia Menciu et al., 1999). Similarly, the development of methyl 3-amino-1H-indole-2-carboxylates leading to 5H-pyrimido[5,4-b]indole derivatives illustrates the chemical versatility and potential applications of these compounds in medicinal chemistry (A. S. Shestakov et al., 2009).

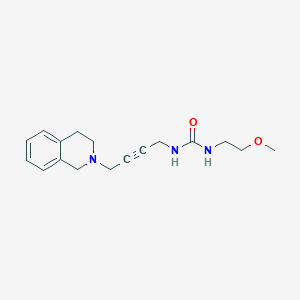

Antimicrobial and Antitumor Activities

Research also extends to evaluating the antimicrobial and antitumor activities of indole and pyrimidine derivatives. The synthesis of certain (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, for instance, has been investigated for their antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new antimicrobial agents (B. Debnath & S. Ganguly, 2015). Furthermore, compounds such as N-aryl(indol-3-yl)glyoxamides have been synthesized and studied for their antitumor properties, underscoring the significance of structural modifications in enhancing biological activity (P. Marchand et al., 2009).

Novel Ligands and Imaging Agents

Additionally, the field has explored the creation of novel ligands for positron emission tomography (PET) imaging, such as the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one. This compound has shown promise as a potent ligand for imaging translocator protein (TSPO) in cancer, indicating the role of these derivatives in advancing diagnostic imaging technologies (Y. Cheung et al., 2014).

properties

IUPAC Name |

2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-2-11-29-16-9-7-15(8-10-16)12-23-19(27)13-26-14-24-20-17-5-3-4-6-18(17)25-21(20)22(26)28/h3-10,14,25H,2,11-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADHPOTWMUTYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)

![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)

![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)